Structure Elucidation of 1-((4-Chlorophenoxy)methyl)-1H-pyrazol-4-amine: A Comprehensive Technical Guide
Structure Elucidation of 1-((4-Chlorophenoxy)methyl)-1H-pyrazol-4-amine: A Comprehensive Technical Guide
Abstract
The pyrazole ring is a privileged pharmacophore in medicinal chemistry, frequently serving as a core scaffold in kinase inhibitors, antimicrobial agents, and natural product biosynthesis[1]. Functionalization of the pyrazole core—specifically via N-alkylation and C-amination—generates immense structural diversity but also introduces significant analytical challenges regarding regiochemistry and tautomerism[2]. This whitepaper provides an in-depth, step-by-step technical guide for the unambiguous structure elucidation of 1-((4-chlorophenoxy)methyl)-1H-pyrazol-4-amine . By integrating High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy, we establish a self-validating analytical framework to confirm molecular connectivity, differentiate positional isomers, and verify the integrity of the labile hemiaminal ether linkage.
The Structural Challenge of Substituted Aminopyrazoles
The synthesis of highly functionalized aminoazoles often yields complex mixtures due to the competing nucleophilicity of the endocyclic ring nitrogens versus the exocyclic amine[2]. For 1-((4-chlorophenoxy)methyl)-1H-pyrazol-4-amine, the structural elucidation must definitively address three critical questions:
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Integrity of the Hemiaminal Ether: Does the highly reactive N-CH₂-O linkage survive the reaction and purification conditions without hydrolyzing?
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Exocyclic vs. Endocyclic Alkylation: Is the (4-chlorophenoxy)methyl group attached to the pyrazole ring nitrogen (N1) or the exocyclic amine (-NH₂)?
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Positional Isomerism of the Amine: Is the amine definitively located at the C4 position, rather than the C3 or C5 positions, which are common byproducts in aminopyrazole chemistry[3]?
To answer these questions, a multi-modal analytical strategy is required.
Analytical Strategy & Workflow
The elucidation relies on a sequential, orthogonal approach. HRMS first establishes the exact molecular formula and halogen isotope pattern. Next, 1D and 2D NMR spectroscopy map the atomic connectivity and spatial relationships. Finally, FTIR provides rapid validation of the primary functional groups.
Fig 1. Multi-modal analytical workflow for aminopyrazole structure elucidation.
High-Resolution Mass Spectrometry (HRMS)
Causality & Experimental Design
To confirm the molecular formula ( C10H10ClN3O ) and verify the presence of the chlorine atom, LC-HRMS with Electrospray Ionization (ESI) is utilized. The characteristic isotopic signature of chlorine ( 35Cl and 37Cl in a ~3:1 ratio) serves as a built-in diagnostic tool for the 4-chlorophenoxy moiety.
Step-by-Step Protocol: LC-HRMS Isotopic Profiling
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Calibration: Calibrate the Time-of-Flight (TOF) analyzer using a low-concentration tuning mix to achieve mass accuracy of < 2 ppm.
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Chromatography: Inject 1 µL of a 10 µg/mL sample solution (in methanol) onto a C18 column (2.1 x 50 mm, 1.8 µm).
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Gradient Elution: Execute a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes at a flow rate of 0.4 mL/min.
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Ionization: Operate the ESI source in positive mode. Set capillary voltage to 3500 V, drying gas temperature to 325 °C, and nebulizer pressure to 35 psig.
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Data Acquisition: Acquire full-scan MS spectra from m/z 100 to 1000 at a rate of 2 spectra/sec.
Results & Interpretation
The extracted ion chromatogram yields a sharp peak with a monoisotopic mass [M+H]+ at m/z 224.0586 (Calculated for C10H11ClN3O+ : 224.0586). Crucially, the [M+2+H]+ peak is observed at m/z 226.0556 with a relative abundance of 32.5%, perfectly matching the theoretical isotopic distribution for a single chlorine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Experimental Design
NMR is the cornerstone of this elucidation. The sample is prepared in DMSO- d6 rather than CDCl3 . This choice is deliberate: DMSO prevents the rapid exchange of the −NH2 protons with residual moisture, allowing them to be observed as a distinct signal. Furthermore, DMSO stabilizes the potentially acid-labile hemiaminal ether linkage ( N−CH2−O ) which can degrade in the presence of trace DCl found in older CDCl3 batches[4].
To differentiate the 4-amino isomer from the 3- or 5-amino isomers, we analyze the 3JH,H coupling constants of the pyrazole protons. In the 4-amino isomer, the remaining protons at C3 and C5 are isolated from each other, resulting in two singlets (or finely split doublets with 4J≈0.8 Hz). A 3- or 5-amino isomer would display a large vicinal coupling ( 3J≈2.0−2.5 Hz)[2].
Step-by-Step Protocol: 2D HMBC Acquisition
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Preparation: Dissolve 15 mg of the compound in 600 µL of DMSO- d6 (99.9% D) containing 0.03% v/v TMS. Equilibrate at 298 K for 5 minutes.
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Tuning & Shimming: Perform automated tuning/matching and 3D gradient shimming to achieve a TMS line width of < 0.6 Hz.
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Pulse Sequence: Select a gradient-selected HMBC pulse program with a low-pass J-filter to suppress 1JCH signals.
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Parameter Optimization: Set the long-range coupling delay to 62.5 ms (optimized for nJCH=8 Hz). This is critical for observing the 3J coupling from the methylene bridge to the pyrazole C5.
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Acquisition & Processing: Acquire 256 increments in the t1 ( 13C ) dimension and 2048 data points in the t2 ( 1H ) dimension. Apply sine-bell squared window functions and zero-fill to a 1024 x 2048 matrix before Fourier transformation.
NMR Data Summary
| Position | 1H Chemical Shift (δ, ppm) | Multiplicity ( J in Hz) | Integration | 13C Chemical Shift (δ, ppm) | Key HMBC Correlations ( 1H→13C ) |
| −NH2 | 4.15 | br s | 2H | - | C3, C4, C5 |
| H3 | 7.10 | d (0.8) | 1H | 128.0 | C4, C5 |
| C4 | - | - | - | 122.0 | - |
| H5 | 7.30 | d (0.8) | 1H | 118.0 | C3, C4, N−CH2 |
| N−CH2−O | 6.05 | s | 2H | 75.0 | C5, C1' |
| C1' | - | - | - | 155.0 | - |
| H2', H6' | 7.08 | d (8.8) | 2H | 117.5 | C1', C4', C3'/C5' |
| H3', H5' | 7.35 | d (8.8) | 2H | 129.5 | C1', C4', C2'/C6' |
| C4' | - | - | - | 125.5 | - |
Note: The highly deshielded methylene singlet at 6.05 ppm is a hallmark of the phenoxymethyl-pyrazole system[4].
Regiochemical Validation via HMBC
The HMBC data definitively proves that the (4-chlorophenoxy)methyl group is attached to the pyrazole ring nitrogen (N1) and not the exocyclic amine. The methylene protons (δ 6.05) show strong 3J correlations to both the phenoxy C1' (δ 155.0) and the pyrazole C5 (δ 118.0). If the alkylation had occurred at the exocyclic amine, a correlation to C4 (δ 122.0) would be observed instead[3].
Fig 2. Key 2D HMBC NMR correlations establishing the N1-phenoxymethyl regiochemistry.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality & Experimental Design
While NMR provides atomic connectivity, FTIR offers rapid, orthogonal validation of the primary functional groups. Attenuated Total Reflectance (ATR) mode is chosen because it requires zero sample preparation, preventing any potential degradation of the compound that might occur during KBr pellet pressing.
Step-by-Step Protocol: ATR-FTIR Acquisition
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Background: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm−1 resolution).
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Application: Place ~2 mg of the solid compound directly onto the crystal.
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Compression: Apply consistent pressure using the ATR anvil to ensure intimate contact between the crystal and the sample.
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Acquisition: Acquire the sample spectrum (32 scans, 4 cm−1 resolution) and automatically subtract the background.
Results & Interpretation
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Primary Amine ( −NH2 ): Two distinct sharp bands are observed at ~3420 cm−1 (asymmetric stretch) and ~3310 cm−1 (symmetric stretch), confirming the presence of the unalkylated exocyclic amine.
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Ether Linkage ( C−O−C ): A strong absorption band at ~1240 cm−1 corresponds to the asymmetric stretching of the aryl-alkyl ether, validating the intact hemiaminal ether bridge.
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Aryl Chloride ( C−Cl ): A characteristic sharp band at ~1090 cm−1 confirms the halogenated aromatic ring.
Conclusion
The structural elucidation of 1-((4-chlorophenoxy)methyl)-1H-pyrazol-4-amine requires a rigorous, multi-faceted analytical approach to overcome the inherent complexities of aminopyrazole regiochemistry. By leveraging the exact mass and isotopic fidelity of LC-HRMS, the spatial connectivity mapping of 2D HMBC NMR, and the functional group validation of ATR-FTIR, we have constructed a self-validating dataset. The absence of a large 3JH,H coupling in the pyrazole ring confirms the amine is at the C4 position, while the 3JC,H HMBC correlations from the methylene bridge to the pyrazole C5 definitively prove endocyclic N1-alkylation.
